
FG-5893
Übersicht
Beschreibung
FG-5893 ist eine synthetische organische Verbindung, die für ihre zweifache Wirkung als 5-HT1A-Rezeptoragonist und 5-HT2-Rezeptorantagonist bekannt ist . Diese Verbindung hat in präklinischen Studien ein signifikantes Potenzial für ihre anxiolytische (angstlindernde) Wirkung gezeigt .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Reaktion von 4,4-Bis(4-fluorphenyl)butylamine mit 1-(2-Pyridyl)piperazin in Gegenwart eines geeigneten Lösungsmittels und Katalysators . Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 50-100 °C und eine Reaktionszeit von 12-24 Stunden . Industrielle Produktionsmethoden können die Optimierung dieser Bedingungen beinhalten, um Ausbeute und Reinheit zu verbessern .
Vorbereitungsmethoden
The synthesis of FG-5893 involves the reaction of 4,4-bis(4-fluorophenyl)butylamine with 1-(2-pyridyl)piperazine in the presence of a suitable solvent and catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
FG-5893 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Reaktionstemperaturen im Bereich von Raumtemperatur bis 100 °C . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Chemical Structure : FG-5893 is identified as 2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid methyl ester.
- Receptor Affinity : It exhibits high affinity for serotonin receptors, specifically:
Pharmacological Applications
1. Anxiolytic Effects
- Mechanism : this compound acts as a mixed agonist/antagonist at serotonin receptors, stimulating presynaptic 5-HT1A receptors while antagonizing postsynaptic 5-HT2A receptors.
- Case Study : In preclinical trials with rats, this compound significantly reduced anxiety-like behaviors such as separation-induced vocalizations and passive avoidance responses .
2. Antidepressant Properties
- Effectiveness : At higher doses, this compound has shown antidepressant-like effects in the forced-swim test, indicating its potential utility in treating depressive disorders .
- Data Table :
Dose (mg/kg) | Behavioral Effect | Test Conducted |
---|---|---|
0.1 | Inhibition of head twitch | DOI-induced head twitch behavior |
0.3 | Reduction in vocalization | Ultrasound vocalization in pups |
1.0 | Decreased immobility time | Forced-swim test |
5.0 | Induction of behavioral syndrome | High-dose behavioral response |
3. Neuropharmacological Research
- This compound's receptor binding profile suggests it could be a valuable tool for studying serotonergic systems and their role in mood regulation .
Clinical Implications
The findings from preclinical studies suggest that this compound may serve as a promising candidate for the development of new anxiolytic and antidepressant medications. Its unique action on serotonin receptors could lead to fewer side effects compared to traditional treatments.
Wirkmechanismus
FG-5893 exerts its effects by binding to and activating 5-HT1A receptors while antagonizing 5-HT2 receptors . This dual action modulates the release of serotonin, a neurotransmitter involved in mood regulation . The activation of 5-HT1A receptors leads to anxiolytic effects, while the antagonism of 5-HT2 receptors helps in reducing anxiety and depressive symptoms .
Vergleich Mit ähnlichen Verbindungen
FG-5893 ist einzigartig aufgrund seiner zweifachen Wirkung auf Serotoninrezeptoren. Ähnliche Verbindungen umfassen:
Buspiron: Ein 5-HT1A-Rezeptoragonist mit anxiolytischen Eigenschaften.
Ritanserin: Ein 5-HT2-Rezeptorantagonist, der zur Behandlung von Angstzuständen eingesetzt wird.
Amperozid: Eine Verbindung mit sowohl 5-HT1A-agonistischen als auch 5-HT2-antagonistischen Eigenschaften.
This compound zeichnet sich durch seine hohe Affinität für sowohl 5-HT1A- als auch 5-HT2-Rezeptoren aus, was es zu einem potenten anxiolytischen Mittel macht .
Biologische Aktivität
FG-5893 is a diphenylbutylpiperazinepyridinyl derivative with notable pharmacological properties, primarily as a 5-HT1A receptor agonist and a 5-HT2 receptor antagonist. This compound has been the subject of various studies investigating its biological activity, particularly in the context of neurochemistry and behavior.
Receptor Binding Profile
This compound exhibits high affinities for both 5-HT1A and 5-HT2 receptors. Research indicates that it affects serotonin (5-HT) neuronal function significantly. In vivo studies have shown that this compound can dose-dependently decrease the synthesis and turnover of 5-HT in the rat central nervous system (CNS) . This effect is comparable to that observed with established 5-HT1A receptor agonists, suggesting that this compound may modulate serotonergic activity through these receptors.
Neurochemical Effects
Table 1: Effects of this compound on Neurochemical Indices
Dose (mg/kg) | Effect on 5-HT Synthesis | Effect on 5-HT Release |
---|---|---|
0.1 | Decrease | Not significant |
0.3 | Moderate decrease | Significant decrease |
1.0 | Marked decrease | Significant decrease |
3.0 | Maximum effect | Significant decrease |
Studies have demonstrated that this compound significantly reduces the release of 5-HT in areas such as the ventral hippocampus, indicative of its potent action on serotonergic neurotransmission . The compound's effects are reversible with selective antagonists, confirming its receptor-mediated actions.
Behavioral Studies
In behavioral assays, this compound has been shown to influence sexual behavior in male rats. Administration of this compound resulted in a reduction of mounts and intromissions required for ejaculation, alongside a decrease in ejaculation latency . These effects were dose-dependent, peaking at a dose of 3.0 mg/kg. The behavioral changes were completely antagonized by pretreatment with the selective 5-HT1A receptor antagonist (+/-)-pindolol, further confirming the role of the serotonin system in mediating these behaviors.
Table 2: Behavioral Effects of this compound on Male Rats
Dose (mg/kg) | Mounts (Mean ± SD) | Intromissions (Mean ± SD) | Ejaculation Latency (s) |
---|---|---|---|
Control | 15 ± 2 | 10 ± 2 | 30 ± 5 |
1.0 | 10 ± 2 | 7 ± 1 | 20 ± 4 |
3.0 | 6 ± 1 | 4 ± 1 | 10 ± 2 |
Case Studies and Research Findings
Several studies have explored this compound's potential therapeutic applications due to its unique pharmacological profile. For instance, research has indicated that compounds similar to this compound may be beneficial in treating anxiety and depressive disorders by modulating serotonergic pathways .
Moreover, comparative studies with other known serotonergic agents have shown that this compound requires significantly higher doses to elicit certain behavioral effects compared to other compounds like the prototype agonist, 8-OH-DPAT. This suggests a nuanced interaction with serotonin receptors that may offer insights into developing new therapeutic agents .
Eigenschaften
IUPAC Name |
methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F2N3O2/c1-34-27(33)25-4-2-14-30-26(25)32-18-16-31(17-19-32)15-3-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21/h2,4,6-14,24H,3,5,15-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPNKXUTJGQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164565 | |
Record name | FG 5893 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150527-23-4 | |
Record name | FG 5893 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FG 5893 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FG-5893 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR7EI62WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.